molecular formula C13H20BClN2O3 B1438510 (3-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 957061-03-9

(3-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No. B1438510
CAS RN: 957061-03-9
M. Wt: 298.57 g/mol
InChI Key: WUPWGLGHPLQRPJ-UHFFFAOYSA-N
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Description

(3-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride (PEPBHCl) is a compound that has been studied for its potential applications in the synthesis of organic molecules, as well as its biochemical and physiological effects.

Scientific Research Applications

I have conducted a search for the scientific research applications of (3-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride, also known as 3-(2-(Pyrrolidin-1-yl)ethylcarbamoyl)phenylboronic acid, HCl. Below are some of the unique applications found in various fields:

Drug Discovery and Development

This compound is part of a class of molecules that have been explored for their potential in drug discovery. Pyrrolidine, a core structure within this compound, is a versatile scaffold that has been utilized in the design of new molecules with potent biological activities . For example, it has been studied for its binding conformation and potency towards specific receptors like RORγt .

Neutron Capture Therapy

Boronic acids and their esters, which include compounds like (3-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride, are considered for use as boron-carriers in neutron capture therapy . This therapy is a type of cancer treatment that targets tumors at the cellular level using boron compounds.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be used to prepare various derivatives through reactions with other chemical entities, expanding its utility in creating new compounds with desired properties .

Biological Importance

The pyrrolidine ring is significant in the development of novel methods for synthesizing drugs and natural compounds. Derivatives like pyrrolidinones have been used in synthesizing various alkaloids and unusual β-amino acids .

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel … Susceptibility to hydrolysis of phenylboronic pinacol esters at … The Synthetic Routes of 3-(2-(Pyrrolidin-1-yl)ethylcarbamoyl … An Overview on Biological Importance of Pyrrolone and Pyrrolidinone …

properties

IUPAC Name

[3-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3.ClH/c17-13(15-6-9-16-7-1-2-8-16)11-4-3-5-12(10-11)14(18)19;/h3-5,10,18-19H,1-2,6-9H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPWGLGHPLQRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCN2CCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657389
Record name (3-{[2-(Pyrrolidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

CAS RN

957061-03-9
Record name (3-{[2-(Pyrrolidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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